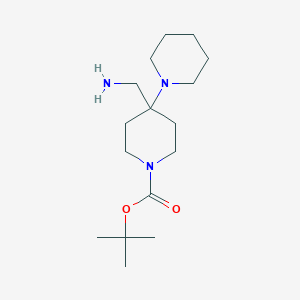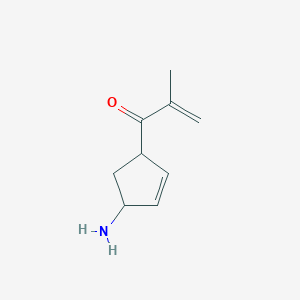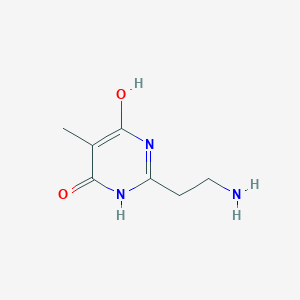![molecular formula C11H14N4 B13173217 2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13173217.png)
2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile is a compound that features a pyrrolidine ring attached to a pyridine ring via an amino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile typically involves the reaction of pyridine-3-carbonitrile with pyrrolidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution with pyridine-3-carbonitrile .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C catalyst.
Substitution: NaOMe or NaOEt in an appropriate solvent such as methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction could produce pyrrolidine-substituted pyridines .
Scientific Research Applications
2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share structural similarities.
Pyridine derivatives: Compounds such as 2-aminomethylpyridine and 2-amino-3-methylpyridine are structurally related.
Uniqueness
2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile is unique due to the combination of the pyrrolidine and pyridine rings, which imparts distinct physicochemical properties and biological activities. This dual functionality makes it a valuable scaffold in drug discovery and medicinal chemistry .
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-(pyrrolidin-3-ylmethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N4/c12-6-10-2-1-4-14-11(10)15-8-9-3-5-13-7-9/h1-2,4,9,13H,3,5,7-8H2,(H,14,15) |
InChI Key |
JUDZDINXLUYVDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CNC2=C(C=CC=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


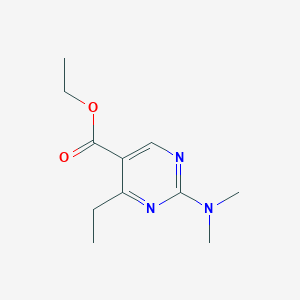
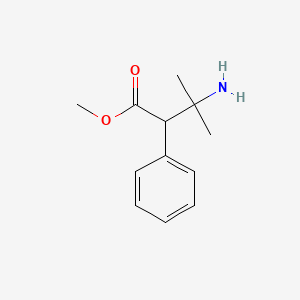
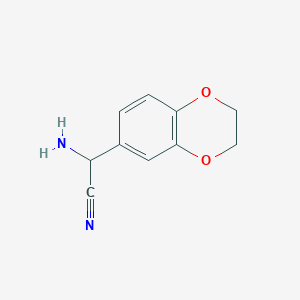
![6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13173162.png)
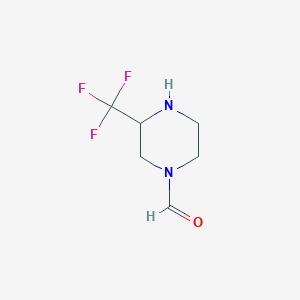
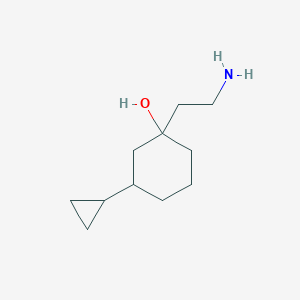

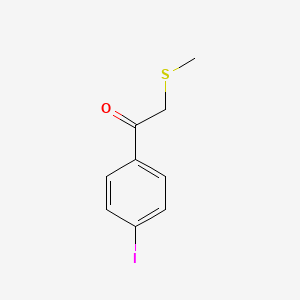
(propan-2-yl)amine](/img/structure/B13173182.png)
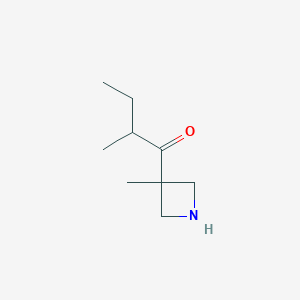
![2-Azabicyclo[3.2.2]nonane](/img/structure/B13173190.png)
